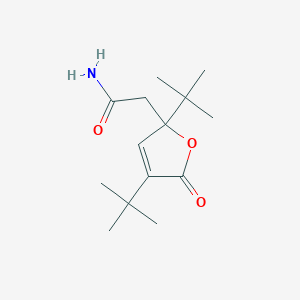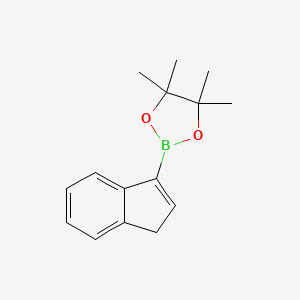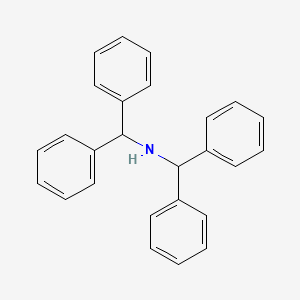
N-benzhydryl-1,1-diphenylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzhydryl-1,1-diphenylmethanamine is an organic compound with the molecular formula C26H23N and a molecular weight of 349.47 g/mol It is known for its complex structure, which includes multiple aromatic rings and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-1,1-diphenylmethanamine typically involves the reaction of benzhydrylamine with diphenylmethane under specific conditions. One common method is the Gabriel synthesis, which involves the use of phthalimide as a precursor . The reaction conditions often include the use of a strong base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-benzhydryl-1,1-diphenylmethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzhydryl-1,1-diphenylmethanone, while reduction may produce N-benzhydryl-1,1-diphenylmethanol .
Aplicaciones Científicas De Investigación
N-benzhydryl-1,1-diphenylmethanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-benzhydryl-1,1-diphenylmethanamine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-benzhydryl-1,1-diphenylmethanamine include:
Benzhydrylamine: A simpler amine with a similar structure but fewer aromatic rings.
N-benzhydrylbenzamide: A compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its complex structure, which provides it with distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
5350-71-0 |
|---|---|
Fórmula molecular |
C26H23N |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
N-benzhydryl-1,1-diphenylmethanamine |
InChI |
InChI=1S/C26H23N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-27H |
Clave InChI |
VGXHNTCQRKYIMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



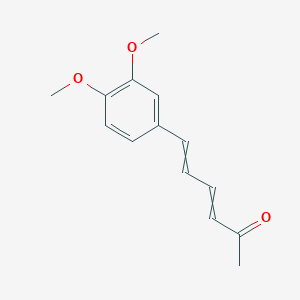
![(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14015860.png)
![7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B14015869.png)

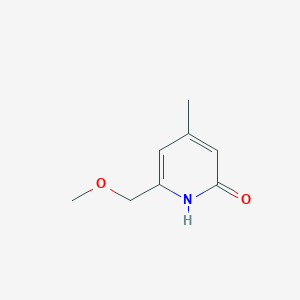
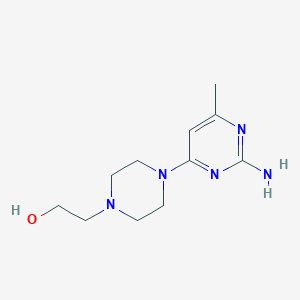
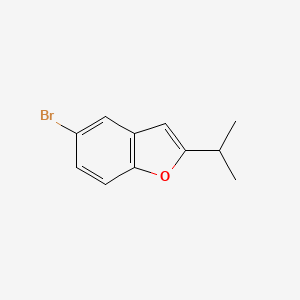

![Imidazo[1,5-a]pyridin-3-ylmethanol](/img/structure/B14015914.png)
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
